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Compound of Interest

Compound Name: Clopidogrel impurity C

Cat. No.: B3339733 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of Clopidogrel Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Clopidogrel Impurity C, also known as Clopidogrel USP Related Compound C

or the (R)-enantiomer of Clopidogrel. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in the development,

manufacturing, and quality control of Clopidogrel.

Introduction
Clopidogrel is an antiplatelet agent widely used to inhibit blood clots in various cardiovascular

diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a

critical aspect of ensuring its safety and efficacy. Clopidogrel Impurity C is the (R)-enantiomer

of Clopidogrel and is considered a process-related impurity. A thorough understanding of its

physicochemical properties is essential for the development of robust analytical methods for its

detection and quantification, as well as for understanding its potential impact on the quality of

the final drug product.

Physicochemical Properties
The fundamental physicochemical properties of Clopidogrel Impurity C are summarized in the

table below. This data has been compiled from various sources to provide a comprehensive
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reference.

Property Value

Chemical Name

Methyl (-)-(R)-(o-chlorophenyl)[6,7-

dihydrothieno[3,2-c]pyridine-5(4H)-yl]acetate

hydrogen sulfate[1]

Synonyms
Clopidogrel USP Related Compound C;

Clopidogrel Bisulfate R-Isomer[2]

Chemical Structure
(Refer to a chemical drawing of the R-

enantiomer of Clopidogrel)

Molecular Formula
C₁₆H₁₆ClNO₂S · H₂SO₄ (Hydrogen Sulfate Salt)

[3] C₁₆H₁₆ClNO₂S (Free Base)[4]

Molecular Weight
419.90 g/mol (Hydrogen Sulfate Salt)[3][5][6][7]

321.82 g/mol (Free Base)[4][8]

CAS Number 120202-71-3 (Hydrogen Sulfate Salt)[5]

Melting Point 47-49°C[5]

Boiling Point 423.7 °C at 760 mmHg[5]

Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

pKa

The pKa of the parent compound, Clopidogrel,

is approximately 4.5.[9] A specific experimental

pKa for Impurity C is not readily available in the

literature, but is expected to be very similar to

that of Clopidogrel.

Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical and

analytical parameters of Clopidogrel Impurity C.

High-Performance Liquid Chromatography (HPLC) for
Purity and Quantification
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A robust HPLC method is crucial for the separation and quantification of Clopidogrel Impurity
C from the active S-enantiomer and other related substances.

Instrumentation:

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

Column: Chiral Cel OD-H (250 x 4.6 mm, 5µm)

Mobile Phase: A mixture of n-Hexane, Ethanol, and Isopropyl alcohol (920:50:30, v/v/v) with

0.3ml of Diethylamine.

Flow Rate: 0.9 mL/min

Detection Wavelength: 240 nm

Column Temperature: Ambient

Injection Volume: 20 µL

Sample Preparation:

Accurately weigh and dissolve the sample in the mobile phase to obtain a known

concentration.

Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

Equilibrate the column with the mobile phase for at least 30 minutes.

Inject the standard and sample solutions into the chromatograph.

Record the chromatograms and determine the retention time and peak area for Clopidogrel
Impurity C. The retention time for Clopidogrel is approximately 20.8 minutes under these

conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of Clopidogrel Impurity C.

Instrumentation:

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such

as DMSO-d₆ or CDCl₃, containing a reference standard (e.g., TMS).

Procedure:

Acquire ¹H NMR and ¹³C NMR spectra.

For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and

HMBC can be performed.

The chemical shifts, coupling constants, and correlation peaks are analyzed to confirm the

chemical structure of the (R)-enantiomer.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the

fragmentation pattern of Clopidogrel Impurity C, further confirming its identity.

Instrumentation:

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization -

ESI).

Procedure:
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Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with

an HPLC system (LC-MS).

Acquire the mass spectrum in positive ion mode.

The molecular ion peak [M+H]⁺ should correspond to the molecular weight of the free base

(321.82 Da).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which

provides further structural information. For Clopidogrel, a characteristic daughter ion is

observed at m/z 212.0.

Melting Point Determination
The melting point is a key physical property used for identification and purity assessment.

Methodology: Capillary Method

Finely powder the dry sample.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a melting point apparatus.

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

Record the temperature at which the substance first begins to melt and the temperature at

which it is completely liquid. This range represents the melting point. For pure substances,

this range is typically narrow.[4]

Boiling Point Determination
The boiling point provides information about the volatility of the substance.

Methodology: Micro Boiling Point Method (Thiele Tube)

Place a small amount of the liquid sample into a small test tube.
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Invert a sealed-end capillary tube into the test tube with the open end submerged in the

liquid.

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a

heating oil.

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

Stop heating and observe. The temperature at which the liquid just begins to enter the

capillary tube is the boiling point.

pKa Determination
The acid dissociation constant (pKa) is a critical parameter influencing the solubility and

absorption of a drug substance.

Methodology: Potentiometric Titration

Preparation of Solutions:

Prepare a standard solution of the sample (Clopidogrel Impurity C) of known

concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol) if solubility

in water is limited.

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g.,

0.1 M NaOH).

Titration:

Calibrate a pH meter with standard buffer solutions.

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

Immerse the pH electrode in the solution.

Titrate the solution by adding small, precise volumes of the standardized titrant (acid or

base).
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Record the pH value after each addition of the titrant, allowing the reading to stabilize.

Data Analysis:

Plot a titration curve of pH versus the volume of titrant added.

The pKa value is determined from the pH at the half-equivalence point of the titration

curve.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical

characterization of Clopidogrel Impurity C.
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Caption: Workflow for the physicochemical characterization of Clopidogrel Impurity C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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